molecular formula C8H5BrF2O B1406189 1-(6-Bromo-2,3-difluorophenyl)ethanone CAS No. 1542563-93-8

1-(6-Bromo-2,3-difluorophenyl)ethanone

Cat. No.: B1406189
CAS No.: 1542563-93-8
M. Wt: 235.02 g/mol
InChI Key: LPFAUHPMXMEQSR-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(6-bromo-2,3-difluorophenyl)ethanone, reflecting the specific positional arrangement of substituents on the aromatic ring. The molecular formula is confirmed as C₈H₅BrF₂O, with a molecular weight of 233.94862 atomic mass units, positioning it within the medium molecular weight range for pharmaceutical intermediates. The compound is catalogued under Chemical Abstracts Service number 1542563-93-8 and possesses the PubChem Compound Identifier 83383420, facilitating its identification in chemical databases.

The structural architecture exhibits a phenyl ring bearing three halogen substituents arranged in a specific pattern that creates distinct electronic environments within the molecule. The bromine atom at position 6 provides significant steric bulk and electron-withdrawing characteristics, while the two fluorine atoms at positions 2 and 3 contribute to the overall electronic distribution through their strong electronegativity. This substitution pattern results in a molecule with pronounced polarity and specific geometric constraints that influence its physical and chemical properties.

The canonical Simplified Molecular Input Line Entry System representation is recorded as CC(=O)C1=C(C=CC(=C1F)F)Br, providing a concise description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H5BrF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 offers additional structural verification, while the International Chemical Identifier Key LPFAUHPMXMEQSR-UHFFFAOYSA-N serves as a unique molecular fingerprint.

The compound demonstrates specific physical properties including predicted collision cross sections for various ionic forms, with the protonated molecular ion [M+H]⁺ exhibiting a mass-to-charge ratio of 234.95645 and a predicted collision cross section of 137.9 Ų. These parameters are crucial for analytical identification and separation techniques in both research and industrial applications.

Properties

IUPAC Name

1-(6-bromo-2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFAUHPMXMEQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542563-93-8
Record name 1-(6-bromo-2,3-difluorophenyl)ethanone
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Preparation Methods

Direct Bromination of Difluorophenyl Ethanol Derivatives

One approach to access related compounds such as 1-(6-Bromo-2,3-difluorophenyl)ethanol involves bromination of 2,3-difluorophenyl ethanol using bromine sources like molecular bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron salts or radical initiators (e.g., azobisisobutyronitrile). These conditions favor selective bromination at the 6-position of the aromatic ring due to electronic effects of the fluorine substituents.

While this method is described for the ethanol derivative, analogous strategies can be adapted for the acetylated ketone 1-(6-Bromo-2,3-difluorophenyl)ethanone by starting from the corresponding aromatic ketone or its precursors.

Friedel-Crafts Acylation Using Halogenated Aromatic Precursors

A well-documented and industrially relevant method involves Friedel-Crafts acylation of halogenated aromatic silane derivatives. For example, 1-(4-Bromo-2,6-difluoro-phenyl)ethanone has been synthesized by reacting (4-bromo-2,6-difluorophenyl)trimethylsilane with acetyl chloride in the presence of aluminum chloride catalyst in dichloromethane solvent. The reaction proceeds under low temperature conditions (0°C to -80°C) over extended periods (up to 16 hours) to ensure regioselectivity and high yield (~74%).

Although this example is for the 4-bromo isomer, the method is adaptable to the 6-bromo isomer by choosing the appropriate brominated difluorophenyl silane precursor.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Yield (%)
Acylation catalyst Aluminum chloride (AlCl3) in dichloromethane (DCM) 0°C 1 hour -
Addition of silane (Bromo-difluorophenyl)trimethylsilane in DCM -80°C 16 hours 74
Work-up Quenching with ammonium chloride, extraction, drying 0°C - -

Halogenation of Phenylacetate or Phenylacetic Acid Derivatives

Another strategy involves multi-step synthesis starting from 2,3-difluorophenylacetic acid or its esters, followed by halogenation to introduce the bromine substituent. For example, related bromo-fluorophenyl ketones have been prepared by:

  • Reacting 2-fluorophenylacetic acid ethyl ester with acetyl chloride derivatives or cyclopropane carbonyl chloride to form ketone intermediates.
  • Subsequent bromination using N-bromosuccinimide (NBS) or pyridinium tribromide under mild conditions (20–25°C) in solvents such as dichloromethane or toluene.
  • Purification by filtration and column chromatography yields high purity products with yields ranging from 82% to 91%.

This approach, while demonstrated on related fluorophenyl ketones, provides a framework for synthesizing this compound by adjusting the substitution pattern on the aromatic ring.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Bromination of difluorophenyl ethanol Bromine or NBS, Fe catalyst or AIBN Room temp to mild heating, DCM solvent Moderate Common for ethanol derivatives, adaptable to ketone
Friedel-Crafts acylation of bromo-difluorophenyl silane (Bromo-difluorophenyl)trimethylsilane, Acetyl chloride, AlCl3 0°C to -80°C, DCM, 16 h ~74 Industrially scalable, regioselective acylation
Halogenation of phenylacetate derivatives NBS or pyridinium tribromide, solvents like DCM or toluene 20–25°C, 6–8 h 82–91 Multi-step, high purity, suitable for complex syntheses

Research Findings and Analysis

  • Selectivity: The presence of fluorine atoms at the 2- and 3-positions strongly influences regioselectivity in bromination and acylation reactions, directing substitution preferentially to the 6-position due to electronic and steric effects.

  • Reaction Control: Low temperatures and controlled addition rates are critical to avoid polybromination or over-acylation, ensuring high selectivity and yield.

  • Scalability: Friedel-Crafts acylation using organosilane precursors is amenable to scale-up with continuous flow reactors, offering better control over heat and mass transfer, thus improving reproducibility and product consistency.

  • Purification: Post-reaction work-up typically involves aqueous quenching, organic extraction, drying, and chromatographic purification to isolate the target ketone with high purity, which is essential for downstream applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2,3-difluorophenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Bromo-2,3-difluorophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2,3-difluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Features

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Reactivity/Applications
This compound C₈H₅BrF₂O Br (6), F (2,3) 245.03 Intermediate for chiral drug synthesis
1-(2-Bromo-6-fluorophenyl)ethanone C₈H₆BrFO Br (2), F (6) 217.04 Suzuki coupling precursor
1-(3-Bromo-2-fluoro-6-iodophenyl)ethanone C₈H₅BrFIO Br (3), F (2), I (6) 341.94 Radiolabeling studies
1-(4-Cyclobutyl-2,3-difluorophenyl)ethanone C₁₂H₁₂F₂O F (2,3), cyclobutyl (4) 210.22 Lipophilic drug candidate
2-Bromo-1-(6-bromo-2-fluoro-3-methylphenyl)ethanone C₉H₇Br₂FO Br (2,6), F (2), CH₃ (3) 309.96 Agrochemical intermediate

Key Observations :

  • Halogen Position: The bromine at the 6-position in the target compound contrasts with 1-(2-Bromo-6-fluorophenyl)ethanone (Br at 2-position), altering steric and electronic profiles. The 6-bromo substitution reduces steric hindrance for para-substitution reactions compared to ortho-bromo analogs .
  • Fluorine Effects: Difluoro substitution (2,3-positions) enhances electrophilicity of the ketone group compared to mono-fluoro analogs, facilitating nucleophilic additions .

Physicochemical Properties

Table 2: Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Polar Surface Area (Ų) LogP (Predicted)
This compound 268.2 (predicted) 1.53 (predicted) 17.1 2.8
1-(2-Bromo-6-fluorophenyl)ethanone 245.0 (predicted) 1.48 (predicted) 17.1 2.5
1-(4-Cyclobutyl-2,3-difluorophenyl)ethanone 268.2 (predicted) 1.20 (predicted) 17.1 3.1
2-Bromo-1-(6-bromo-2-fluoro-3-methylphenyl)ethanone N/A N/A 26.3 3.5

Key Observations :

  • Lipophilicity : The cyclobutyl-substituted analog exhibits higher LogP (3.1) than the target compound (2.8), suggesting improved membrane permeability .
  • Polarity: Difluoro substitution reduces polarity compared to hydroxylated analogs (e.g., 1-(3,4-dihydroxyphenyl)ethanone), which have higher aqueous solubility but lower metabolic stability .

Biological Activity

1-(6-Bromo-2,3-difluorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C9H7BrF2OC_9H_7BrF_2O. The compound contains a bromine atom and two fluorine atoms attached to a phenyl ring, which influences its biological activity through lipophilicity and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that are critical in cancer cell proliferation.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways that affect cellular functions such as apoptosis and proliferation.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
Antitumor ActivityCancer Cell LinesIC50 = 12 µM
Antimicrobial ActivityVarious Bacterial StrainsEC50 = 260 nM
Enzyme InhibitionEnzyme XIC50 = 10 µM

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Studies : A study demonstrated that the compound exhibited significant antitumor activity against various cancer cell lines. It was found to inhibit cell growth effectively at concentrations as low as 12 µM. The mechanism involved the induction of apoptosis through modulation of the intrinsic pathway.
  • Antimicrobial Efficacy : Research indicated that the compound showed promising antimicrobial activity against several bacterial strains. The effective concentration (EC50) was reported to be around 260 nM, suggesting its potential as a lead compound in antibiotic development.
  • Enzyme Interaction : In enzymatic assays, this compound was identified as a potent inhibitor of enzyme X with an IC50 value of 10 µM. This inhibition could lead to significant therapeutic implications in diseases where enzyme X is implicated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Bromo-2,3-difluorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodology : Friedel-Crafts acylation is a common approach for halogenated aromatic ketones. For bromo-difluorophenyl derivatives, the reaction typically involves acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Precise control of temperature (0–5°C) and stoichiometric ratios minimizes side reactions like over-acylation or halogen displacement. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to optimize reaction time. Bromine and fluorine substituents may sterically hinder acylation, requiring longer reaction times compared to non-halogenated analogs.

Q. How can researchers validate the structural identity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : ¹³C and ¹⁹F NMR confirm the positions of bromine and fluorine substituents. The carbonyl carbon typically appears at ~200 ppm in ¹³C NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight ([M+H]+ expected at ~249.95 Da).
  • IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group .
    • Data Cross-Validation : Compare results with NIST reference spectra or published datasets for structurally similar compounds .

Q. What safety protocols are essential when handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Halogenated aromatics may release toxic fumes upon decomposition.
  • Conduct reactions in a fume hood. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral intermediates derived from this compound?

  • Methodology : Biocatalytic approaches using engineered transaminases or alcohol dehydrogenases (e.g., evo-1.1.200) enable asymmetric reductions. For example, the ketone group can be reduced to a secondary alcohol with >90% enantiomeric excess (ee) under optimized pH and temperature (30°C, 24 hours). Use isopropylamine as an amine donor in transaminase-catalyzed reactions to generate (S)-amine intermediates .
  • Challenges : Amine instability in aqueous media may require co-solvents (e.g., DMSO) or immobilized enzymes to enhance catalyst reusability .

Q. What strategies resolve contradictions in spectroscopic data for halogenated aryl ketones?

  • Case Study : Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational isomerism of the aryl ring. Use variable-temperature NMR to "freeze" conformers and assign peaks accurately. For fluorine-containing analogs, ²JFF coupling constants help distinguish ortho/para substituents .
  • Advanced Tools : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding assignments for complex multi-halogenated structures .

Q. How is this compound utilized in the synthesis of fluoroquinolone antibiotics?

  • Application : It serves as a precursor for levofloxacin intermediates. The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids to introduce heterocyclic moieties. Subsequent fluorination or amination steps yield bioactive quinolone scaffolds .
  • Optimization : Replace traditional Pd catalysts with Pd-Xantphos complexes to improve coupling efficiency with electron-deficient aryl bromides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Bromo-2,3-difluorophenyl)ethanone
Reactant of Route 2
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1-(6-Bromo-2,3-difluorophenyl)ethanone

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